N,N-dimethyl-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]aniline
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Overview
Description
N,N-dimethyl-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]aniline is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse applications in medicinal chemistry, particularly as pharmacophores in drug design
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include this compound, have a broad range of biological properties and can interact with various proteins and enzymes .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This suggests that the compound may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that this compound may affect multiple biochemical pathways, leading to various downstream effects.
Pharmacokinetics
It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . This suggests that the compound may have good bioavailability.
Result of Action
Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that this compound may have various molecular and cellular effects depending on the specific targets and pathways it interacts with.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]aniline typically involves multi-step organic reactions. One common method includes the condensation of aniline derivatives with benzodiazole precursors under controlled conditions. The reaction often requires catalysts such as Lewis acids and is conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and real-time monitoring of reaction parameters. Solvent recovery and recycling are integral parts of the industrial process to ensure sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents like chlorine or bromine; reactions are often carried out in the presence of catalysts.
Major Products
The major products formed from these reactions include N-oxides, halogenated derivatives, and reduced amine forms of the compound.
Scientific Research Applications
N,N-dimethyl-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its pharmacological activities, including potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]amine
- N,N-dimethyl-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]phenol
Uniqueness
Compared to similar compounds, N,N-dimethyl-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]aniline exhibits unique properties such as enhanced stability and specific binding affinity to certain biological targets. These characteristics make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N,N-dimethyl-4-[1-(2-methylpropyl)benzimidazol-2-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3/c1-14(2)13-22-18-8-6-5-7-17(18)20-19(22)15-9-11-16(12-10-15)21(3)4/h5-12,14H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMJVDVGNSYEBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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